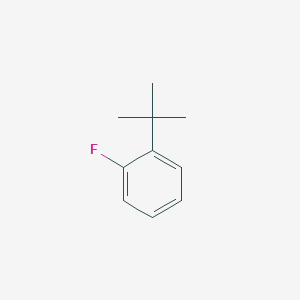

1-(Tert-butyl)-2-fluorobenzene

Descripción general

Descripción

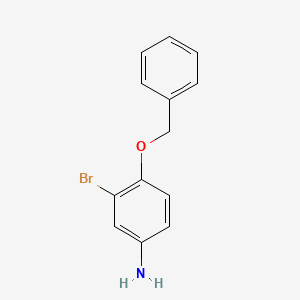

“1-(Tert-butyl)-2-fluorobenzene” is a chemical compound that belongs to the family of fluorobenzenes. It contains a benzene ring with a fluorine atom and a tert-butyl group attached to it .

Synthesis Analysis

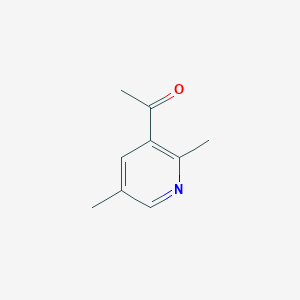

The synthesis of “1-(Tert-butyl)-2-fluorobenzene” could be achieved through various methods. For instance, one approach involves the N-Alkylation of Pyrazole Reaction in Ionic Liquid . Another method involves the cyclotetramerization of the 4- [2,6-di- (tert -butyl)-4-methylphenoxy]phthalonitrile .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butyl)-2-fluorobenzene” consists of a benzene ring with a fluorine atom and a tert-butyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving “1-(Tert-butyl)-2-fluorobenzene” could be complex due to the presence of the tert-butyl group and the fluorine atom. For instance, the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butyl)-2-fluorobenzene” could vary depending on the conditions. For instance, it is a colorless, flammable liquid and is sparingly soluble in water .

Aplicaciones Científicas De Investigación

Soluble Epoxide Hydrolase (sEH) Inhibition

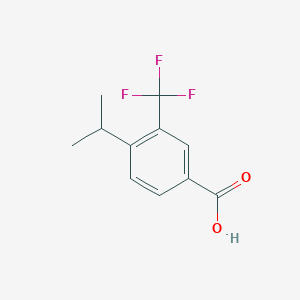

The inhibition of soluble epoxide hydrolase (sEH) has garnered significant attention due to its potential therapeutic impact. sEH inhibitors can reduce the levels of dihydroxyeicosatrienoic acids (DHETs), thereby maintaining endogenous epoxyeicosatrienoic acids (EETs). These bioactive lipid mediators play a crucial role in inflammation and pain modulation . Notably, sulfonyl urea derivatives, including 1-(Tert-butyl)-2-fluorobenzene , have been synthesized and evaluated for their sEH inhibitory potential. Compound 4f demonstrated promising efficacy against human and mouse sEH, making it a candidate for anti-inflammatory interventions. Additionally, studies in mice showed that 4f effectively ameliorated lipopolysaccharide (LPS)-induced acute lung injury (ALI). These findings underscore the importance of sEH inhibition in inflammatory diseases and pave the way for further rational design and optimization of sEH inhibitors based on the sulfonyl urea template.

PDE4 Inhibition for Anti-Inflammatory Diseases

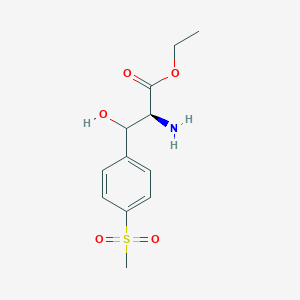

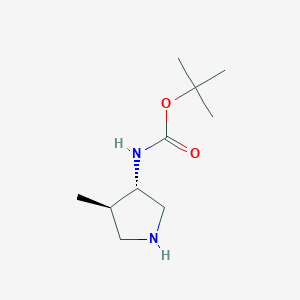

1-(Tert-butyl)-2-fluorobenzene: can serve as an intermediate in the synthesis of pyrazole derivatives with potential as phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are explored for their anti-inflammatory properties. Researchers have highlighted the preference for tert-butanesulfinamide over p-toluenesulfinamide in enantiopure derivative synthesis, emphasizing yield and diastereoselectivity .

Excited-State Dynamics in Organic Photophysics

In the realm of organic photophysics, 1-(Tert-butyl)-2-fluorobenzene contributes to our understanding of excited-state dynamics. Excitation studies at 260 nm reveal insights into its behavior, fluence, and energy levels .

Structurally Novel Derivatives in Heterocyclic Chemistry

The introduction of a tert-butyl group into heterocyclic systems has led to structurally novel derivatives. For instance, condensation of 1-(Tert-butyl)-2-fluorobenzene has yielded 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds hold promise for diverse applications in heterocyclic chemistry .

Mecanismo De Acción

The mechanism of action of “1-(Tert-butyl)-2-fluorobenzene” could be influenced by the tert-butyl group and the fluorine atom. For instance, the tert-butyl group can undergo hydrolysis to the corresponding tert-butyl alcohol . Moreover, the tert-butyl group has been harnessed as a potential functional group in strategic synthetic planning for complex molecular architectures .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-tert-butyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOMMYGICIHJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)

![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)

![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)

![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)

![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)